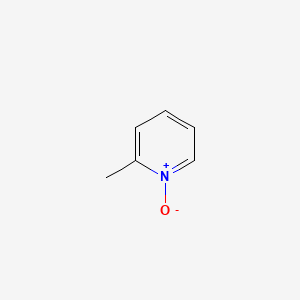

2-Picoline-N-oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-4-2-3-5-7(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFZKDDTWZYUZKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=[N+]1[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-19-1, 51279-53-9 | |

| Record name | Pyridine, 2-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051279539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpyridine 1-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18253 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41PJ47D1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Picoline-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a heterocyclic compound that serves as a versatile intermediate in organic synthesis. Its unique chemical properties make it a valuable building block in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

General and Physical Properties

| Property | Value |

| CAS Number | 931-19-1 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| Appearance | White to light yellow or brown crystalline solid or viscous liquid.[1][3] |

| Melting Point | 41-45 °C[3] |

| Boiling Point | 259-261 °C |

| Flash Point | >110 °C (>230 °F)[3] |

| Solubility | Soluble in water. |

| pKa | 1.029 (+1) at 25°C[4] |

Spectroscopic Data

| Spectrum Type | Key Features |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 8.29-8.30 (d, J=5.5 Hz, 1H, Ar-H), 7.20-7.32 (m, 3H, Ar-H), 2.53 (s, 3H, -CH₃)[5] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 148.5, 138.8, 126.1, 125.5, 123.2, 17.3[5] |

| FTIR | Major peaks include N-O stretching, C-H aromatic stretching, and C-H aliphatic stretching. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-picoline using hydrogen peroxide in glacial acetic acid.

Materials:

-

2-picoline

-

Glacial acetic acid

-

30% Hydrogen peroxide

-

15% Aqueous sodium carbonate

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-picoline and glacial acetic acid.

-

Heat the mixture to 60-70 °C.

-

Slowly add 30% hydrogen peroxide to the reaction mixture while maintaining the temperature.

-

After the initial addition, continue to heat the mixture for 3-5 hours.

-

Add a second portion of 30% hydrogen peroxide and continue the reaction for another 5-8 hours.[6]

-

After the reaction is complete, cool the mixture and perform a distillation under reduced pressure to remove the excess acetic acid.

-

To the cooled residue, add chloroform and 15% aqueous sodium carbonate to neutralize the remaining acid.

-

Separate the organic layer and extract the aqueous layer with chloroform (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the chloroform by rotary evaporation to yield crude this compound.

Safety Precautions:

-

Handle hydrogen peroxide and glacial acetic acid with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.

-

The reaction can be exothermic; control the addition of hydrogen peroxide to maintain the desired temperature.

Purification of this compound

The crude product can be purified by either fractional distillation under reduced pressure or recrystallization.

Fractional Distillation:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Heat the crude this compound in the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point and pressure. The boiling point at reduced pressure will be significantly lower than the atmospheric boiling point.

Recrystallization:

-

Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as benzene/hexane or toluene/heptane.[7]

-

If any insoluble impurities remain, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, which will induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Spectroscopic Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the aromatic protons and the methyl group protons.[5] The proton on the carbon adjacent to the N-oxide group is the most deshielded, appearing as a doublet around 8.29-8.30 ppm.[5] The remaining aromatic protons appear as a multiplet between 7.20 and 7.32 ppm.[5] The methyl protons give a sharp singlet at approximately 2.53 ppm.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the N-oxide group (C2) is the most deshielded among the aromatic carbons, appearing at around 148.5 ppm.[5] The other aromatic carbons appear in the range of 123.2 to 138.8 ppm.[5] The methyl carbon gives a signal at approximately 17.3 ppm.[5]

FTIR Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. Key peaks include:

-

N-O Stretch: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹.

-

Aromatic C-H Stretch: Peaks are observed above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Absorptions corresponding to the methyl group are seen just below 3000 cm⁻¹.

-

Aromatic C=C and C=N Bending: These vibrations typically appear in the 1400-1600 cm⁻¹ region.

Chemical Reactions

Boekelheide Rearrangement

A significant reaction of this compound is the Boekelheide rearrangement, which occurs upon treatment with acetic anhydride. This reaction involves the rearrangement of the N-oxide to form 2-acetoxymethylpyridine. The mechanism proceeds through an initial acylation of the N-oxide oxygen, followed by a-sigmatropic rearrangement.

Mandatory Visualizations

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical properties. This guide provides essential data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in the effective utilization of this compound in their work. The provided spectroscopic information serves as a valuable reference for compound characterization and quality control.

References

- 1. This compound(931-19-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound(931-19-1) 13C NMR spectrum [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. rsc.org [rsc.org]

- 5. CN101698659B - Synthesis method of 2-pyridine formaldoxime - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

The Synthesis of 2-Methylpyridine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine (B31789) N-oxide, also known as 2-picoline N-oxide, is a versatile heterocyclic compound with significant applications in organic synthesis and pharmaceutical development. Its unique chemical properties, stemming from the N-oxide functional group, render it a valuable intermediate for the synthesis of a wide range of functionalized pyridine (B92270) derivatives.[1] The introduction of the N-oxide moiety alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise challenging. This guide provides a comprehensive overview of the discovery and synthesis of 2-Methylpyridine N-oxide, with a focus on detailed experimental protocols, quantitative data, and key reaction pathways.

Core Synthesis Methodologies

The primary route to 2-Methylpyridine N-oxide is the direct oxidation of 2-methylpyridine (2-picoline). Historically, various oxidizing agents have been employed, each with its own advantages and disadvantages concerning yield, safety, and environmental impact. The most common methods involve the use of peroxy acids, such as peracetic acid and m-chloroperoxybenzoic acid (m-CPBA), as well as hydrogen peroxide in the presence of various catalysts.

Oxidation with Peracetic Acid (Hydrogen Peroxide in Acetic Acid)

A traditional and widely used method for the N-oxidation of pyridines involves the in-situ formation of peracetic acid from hydrogen peroxide and glacial acetic acid. This method is effective but can be highly exothermic and requires careful temperature control to prevent runaway reactions.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a popular and efficient reagent for the N-oxidation of pyridines. It offers good yields and is often used for laboratory-scale syntheses. The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758).

Catalytic Oxidation with Hydrogen Peroxide

To address the safety and environmental concerns associated with peroxy acids, catalytic methods using hydrogen peroxide as the primary oxidant have been developed. These methods often employ transition metal catalysts to achieve high efficiency and selectivity. A notable example is the use of a phosphotungstic acid catalyst, which allows for milder reaction conditions and high yields.[2]

Quantitative Data Summary

The following tables summarize quantitative data for various synthesis methods of 2-Methylpyridine N-oxide and its derivatives, providing a basis for comparison.

Table 1: Synthesis of Substituted 2-Picoline N-oxides

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-chloro-3-methoxy-2-methylpyridine | H₂O₂ / Phosphotungstic acid | - | 75-85 | 10-12 | 93.05 | [2] |

| 2-chloro-5-methylpyridine | m-CPBA | Dichloromethane | 20-25 | 24 | - | [3] |

| 4-methylpyridine | m-CPBA | Dichloromethane | 20-25 | 24 | - | [3] |

| 3-methylpyridine | m-CPBA | Dichloromethane | 20-25 | 24 | - | [3] |

Note: Yields for m-CPBA reactions were not explicitly stated in the cited patent but the process was described as providing high purity and yield.

Experimental Protocols

Protocol 1: Synthesis of 4-chloro-3-methoxy-2-picoline-N-oxide using Hydrogen Peroxide and Phosphotungstic Acid[2]

1. Reaction Setup:

-

To a reaction vessel, add 200 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

-

Add 1 part by weight of phosphotungstic acid solution as the catalyst.

2. Oxidation:

-

Heat the mixture to 75-85°C.

-

Slowly add 60 parts by weight of 30% hydrogen peroxide solution dropwise over 4-5 hours.

-

After the addition is complete, maintain the temperature at 75-85°C and continue stirring for 10-12 hours.

3. Work-up and Isolation:

-

Cool the reaction mixture to 40°C.

-

Add an 8% aqueous solution of sodium hydroxide (B78521) to adjust the pH to 7-9, which also decomposes excess hydrogen peroxide.

-

Extract the product with dichloromethane.

-

Wash the organic extract with water until neutral.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Evaporate the dichloromethane under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to obtain 4-chloro-3-methoxy-2-picoline-N-oxide.

Protocol 2: General Procedure for N-oxidation of Pyridines using m-CPBA[3]

1. Reaction Setup:

-

Dissolve the substituted pyridine (e.g., 2-chloro-5-methylpyridine) in dichloromethane in a reaction flask.

-

Cool the solution to 0-5°C using an ice bath.

2. Oxidation:

-

While stirring, add m-chloroperoxybenzoic acid (typically 1.5 equivalents) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Isolation:

-

Concentrate the reaction solution.

-

Add water to the residue to obtain a mixed solution.

-

Adjust the pH of the mixed solution to 4-5.

-

Stir for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.

-

Collect the filtrate, concentrate, and dry to obtain the pyridine N-oxide product.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: General experimental workflow for the synthesis of 2-Methylpyridine N-oxide.

Caption: Simplified mechanism of N-oxidation of 2-Methylpyridine with a peroxy acid.

Conclusion

The synthesis of 2-Methylpyridine N-oxide is a well-established and crucial transformation in organic chemistry. While traditional methods using peracetic acid remain prevalent, modern catalytic approaches offer safer and more environmentally friendly alternatives. The choice of synthetic route will depend on factors such as the scale of the reaction, available resources, and desired purity of the final product. The detailed protocols and comparative data provided in this guide aim to assist researchers and professionals in selecting and optimizing the most suitable method for their specific needs in drug discovery and development.

References

2-Picoline-N-oxide: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2-Picoline-N-oxide (also known as 2-methylpyridine-N-oxide), a versatile heterocyclic compound with significant applications in pharmaceutical and chemical synthesis. This document outlines its melting point and solubility characteristics, supported by detailed experimental protocols and a logical diagram to illustrate its chemical synthesis.

Core Physical Properties

This compound is a hygroscopic, crystalline solid at room temperature.[1] Its physical state can range from a light yellow to brown crystalline low-melting mass or a powder to a clear liquid, depending on its purity and the ambient temperature.[2] The key physical properties are summarized in the tables below for ease of reference and comparison.

General Properties

| Property | Value | Reference |

| Molecular Formula | C6H7NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| CAS Number | 931-19-1 | [3] |

| Appearance | Light yellow to brown crystalline mass/powder | [2] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 41-45 °C | [3] |

Solubility Profile

This compound exhibits high polarity due to the N-oxide group, which dictates its solubility behavior. It is described as very soluble in water and also shows good solubility in polar organic solvents.[1][4]

| Solvent | Qualitative Solubility | Reference |

| Water | Very Soluble / Soluble | [1][3] |

| Alcohol | Soluble | [4] |

| Ether | Soluble | [4] |

Experimental Protocols

While specific experimental data for the determination of this compound's physical properties are not extensively published in peer-reviewed literature, standard methodologies for organic compounds are applicable. The following sections detail generalized protocols that are suitable for determining the melting point and solubility of this compound in a laboratory setting.

Melting Point Determination (Capillary Method)

The melting point of this compound can be accurately determined using a melting point apparatus with capillary tubes.[5]

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample, finely powdered

-

Thermometer

-

Heating medium (e.g., oil bath or metal block)

Procedure:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[6]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[5]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[7]

-

Purity Assessment: A sharp melting range of 1-2 °C is indicative of a pure compound, whereas a broad melting range suggests the presence of impurities.[8]

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential applications of this compound.

Apparatus and Materials:

-

Test tubes

-

Vortex mixer or stirring rods

-

This compound sample

-

Solvents (e.g., water, ethanol, diethyl ether, hexane)

-

Graduated pipettes

Procedure:

-

Sample Measurement: Approximately 10-30 mg of solid this compound is placed into a test tube.[9]

-

Solvent Addition: A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[10]

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period, for instance, 60 seconds.[10]

-

Observation: The sample is visually inspected to determine if it has completely dissolved. If the solid is no longer visible and a single, clear phase is present, the compound is considered soluble. If solid remains or two distinct phases are observed (in the case of liquid-liquid systems), it is deemed insoluble.[10]

-

Classification: The solubility is recorded for each solvent tested to build a solubility profile. For instance, a compound soluble in water but insoluble in a non-polar solvent like hexane (B92381) is classified as a polar substance.

Logical Relationships in Synthesis

This compound is a key starting material in various organic syntheses, most notably the Boekelheide rearrangement. This reaction transforms α-picoline-N-oxides into hydroxymethylpyridines, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[11] The diagram below illustrates the synthetic pathway from 2-picoline to 2-hydroxymethylpyridine via the N-oxide intermediate and the Boekelheide rearrangement.

Caption: Synthetic pathway from 2-Picoline to 2-Hydroxymethylpyridine.

References

- 1. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Picoline N-oxide, 98% | Fisher Scientific [fishersci.ca]

- 4. Alpha Picoline- N-oxide [jubilantingrevia.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. pennwest.edu [pennwest.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. Boekelheide reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Formula of 2-Picoline-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline-N-oxide, also known as 2-methylpyridine-N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO.[1][2][3][4] It belongs to the family of pyridine-N-oxides, which are aromatic compounds where the nitrogen atom of the pyridine (B92270) ring is oxidized.[1][5] This modification significantly influences the electronic properties and reactivity of the pyridine ring, making this compound a versatile building block in organic synthesis.[6] It serves as a key intermediate in the production of various pharmaceuticals and agrochemicals.[6][7] This technical guide provides a comprehensive overview of the molecular structure, formula, and key experimental data related to this compound.

Molecular Formula and Structure

The molecular formula of this compound is C₆H₇NO.[1][2][8] The molecule consists of a pyridine ring with a methyl group substituted at the 2-position and an oxygen atom coordinated to the nitrogen atom. The presence of the N-oxide functional group imparts a polar character to the molecule.

Structural Data

The precise arrangement of atoms in the crystal lattice of this compound has been determined by X-ray crystallography. This experimental technique provides accurate measurements of bond lengths, bond angles, and the overall geometry of the molecule in the solid state.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [9] |

| Space Group | Pbca (no. 61) | [9] |

| Unit Cell Dimensions | a = 5.7327(6) Å | [9] |

| b = 13.347(1) Å | [9] | |

| c = 14.593(2) Å | [9] | |

| Unit Cell Volume (V) | 1116.6 ų | [9] |

| Molecules per Unit Cell (Z) | 8 | [9] |

| Temperature | 200 K | [9] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 2-picoline. A detailed experimental protocol based on established methods for pyridine-N-oxide synthesis is provided below.[10]

Materials:

-

2-Picoline (2-methylpyridine)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (35%)

-

Ice

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Sodium Hydroxide (B78521) solution

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-picoline to glacial acetic acid.

-

Slowly add hydrogen peroxide (35%) to the stirred mixture. The reaction is exothermic, and the temperature should be maintained around 80 °C.

-

After the addition is complete, continue stirring the reaction mixture at 80 °C for several hours to ensure complete oxidation.

-

Cool the reaction mixture to room temperature using an ice bath.

-

Carefully neutralize the excess acetic acid by the slow addition of a sodium hydroxide solution.

-

The aqueous solution is then extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

The crude product can be purified by fractional distillation or recrystallization from a suitable solvent system like benzene/hexane.[1]

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons of the pyridine ring and the methyl group protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the N-O stretching vibration, typically around 1250 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) appearing at m/z = 109.13.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of synthesis and characterization, as well as the relationship between this compound and its applications.

References

- 1. This compound | 931-19-1 [chemicalbook.com]

- 2. Picoline-N-oxide - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. 2-Picoline N-oxide, 98% | Fisher Scientific [fishersci.ca]

- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis, crystal structure and reactivity of bis(μ-2-methylpyridine N-oxide-κ2 O:O)bis[dibromido(2-methylpyridine N-oxide-κO)cobalt(II)] butanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Methylpyridine 1-oxide | C6H7NO | CID 13602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Picoline-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Picoline-N-oxide (also known as 2-Methylpyridine N-oxide), a crucial heterocyclic compound with applications in pharmaceutical synthesis and materials science. The following sections present in-depth Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual workflow for spectroscopic analysis. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a laboratory setting.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, and its molecular weight is approximately 109.13 g/mol .[1] The spectroscopic data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aromatic protons and the methyl group protons.

| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 1 | ~8.30 | Doublet | ~5.5 | H-6 |

| 2 | ~7.20 - 7.32 | Multiplet | - | H-3, H-4, H-5 |

| 3 | ~2.53 | Singlet | - | -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Signal | Chemical Shift (δ) ppm | Assignment |

| 1 | ~148.5 | C-2 |

| 2 | ~138.8 | C-6 |

| 3 | ~126.1 | C-4 |

| 4 | ~125.5 | C-5 |

| 5 | ~123.2 | C-3 |

| 6 | ~17.3 | -CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | C-H aromatic stretch |

| ~2950 - 2850 | Medium | C-H aliphatic stretch |

| ~1620 | Strong | C=C aromatic ring stretch |

| ~1470 | Strong | C-H bend (methyl) |

| ~1250 | Strong | N-O stretch |

| ~850 - 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. The mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions.

| m/z | Relative Intensity | Assignment |

| 109 | High | [M]⁺ (Molecular Ion) |

| 93 | Moderate | [M-O]⁺ |

| 92 | High | [M-OH]⁺ |

| 78 | Moderate | [C₅H₄N]⁺ |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse angle.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ a relaxation delay to ensure quantitative signal intensities, particularly for quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of solid or liquid this compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Bring the sample into firm contact with the ATR crystal using the pressure clamp.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the analyte from any impurities.

-

Employ a temperature program to ensure efficient elution of the compound.

-

-

MS Detection:

-

The eluent from the GC is introduced into the ion source of the mass spectrometer.

-

Ionize the sample molecules using a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with a library database for confirmation if available.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Hygroscopic Nature of 2-Picoline-N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Hygroscopicity of 2-Picoline-N-oxide

This compound (C₆H₇NO) is a derivative of pyridine (B92270) and is recognized as a hygroscopic solid.[1][2][3] This means it has a strong affinity for water and will readily absorb and retain water molecules from the surrounding environment. The presence of the N-oxide functional group enhances the molecule's polarity, contributing to its interaction with water molecules through hydrogen bonding. The hygroscopic nature of this compound necessitates careful handling and storage in a dry, well-ventilated area, protected from moisture to prevent degradation and ensure the integrity of the material.[1]

Quantitative Analysis of Hygroscopicity

A thorough understanding of a compound's hygroscopic behavior involves quantifying the amount of water absorbed at various ambient conditions. This is typically represented by a water vapor sorption isotherm, which plots the equilibrium moisture content as a function of relative humidity (RH) at a constant temperature.

While specific experimental data for this compound is not publicly available, the following table illustrates how such quantitative data is typically presented. This data is crucial for determining the critical relative humidity at which significant water uptake occurs, which in turn informs handling, packaging, and storage requirements.

Table 1: Representative Quantitative Hygroscopicity Data for a Hygroscopic Compound

| Relative Humidity (%) | Water Uptake (% w/w) at 25°C |

| 0 | 0.0 |

| 10 | 0.2 |

| 20 | 0.5 |

| 30 | 1.1 |

| 40 | 2.0 |

| 50 | 3.5 |

| 60 | 5.8 |

| 70 | 9.2 |

| 80 | 15.5 |

| 90 | 25.1 |

Note: The data presented in this table is illustrative for a generic hygroscopic substance and does not represent actual experimental data for this compound.

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of a substance like this compound is experimentally determined and quantified using well-established analytical techniques. The two primary methods are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the amount and rate of solvent vapor absorbed by a sample.[4][5] It is the preferred method for generating water vapor sorption isotherms.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried by exposure to a stream of dry nitrogen gas (0% RH) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample's mass is continuously monitored until it reaches equilibrium (i.e., when the rate of mass change is below a predefined threshold).

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner to study the desorption of water from the sample.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. This data is then plotted to generate the sorption and desorption isotherms.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[6][7] It can be used to measure the initial water content of a sample of this compound or to quantify the amount of water absorbed after exposure to a specific relative humidity.

Methodology:

-

Reagent Preparation: The Karl Fischer titrator is prepared with a suitable solvent (e.g., dry methanol) and the Karl Fischer reagent, which contains iodine, sulfur dioxide, and a base.

-

Titrator Conditioning: The solvent in the titration vessel is pre-titrated to a stable endpoint to eliminate any residual moisture.

-

Sample Introduction: A precisely weighed sample of this compound is introduced into the titration vessel.

-

Titration: The sample is titrated with the Karl Fischer reagent. The iodine in the reagent reacts stoichiometrically with the water in the sample.

-

Endpoint Detection: The endpoint of the titration is detected potentiometrically.

-

Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, typically expressed as a percentage or in parts per million (ppm).

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for assessing the hygroscopic nature of this compound and the experimental workflow for Dynamic Vapor Sorption.

Caption: Logical workflow for the assessment of the hygroscopic nature of this compound.

Caption: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Implications for Drug Development and Research

The hygroscopic nature of this compound has several important implications for its use in research and drug development:

-

Stability: Absorbed moisture can lead to physical changes (e.g., deliquescence) and chemical degradation, impacting the shelf-life and stability of the compound.

-

Formulation: The hygroscopicity must be taken into account during the formulation of drug products to prevent issues such as tablet hardening or softening, and to ensure consistent drug release.

-

Analytical Accuracy: The presence of water can affect the accuracy of analytical measurements, such as potency assays. It is therefore crucial to either use a dry sample or accurately determine and correct for the water content.

-

Manufacturing: The manufacturing process may need to be conducted under controlled humidity conditions to prevent moisture uptake and ensure product consistency.

Conclusion

This compound is a hygroscopic compound, and a thorough understanding of its moisture-absorbing properties is essential for its effective use in scientific research and pharmaceutical development. While specific quantitative data on its hygroscopicity is not widely published, standardized methods such as Dynamic Vapor Sorption and Karl Fischer titration provide robust frameworks for its characterization. By employing these techniques, researchers and drug development professionals can obtain the necessary data to ensure the quality, stability, and efficacy of products derived from this compound. Proper handling and storage in a moisture-controlled environment are paramount to maintaining the integrity of this important chemical intermediate.

References

- 1. This compound | 931-19-1 [chemicalbook.com]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. 2-Picoline N-oxide, 98% | Fisher Scientific [fishersci.ca]

- 4. 2-Picoline 1-oxide | CAS#:931-19-1 | Chemsrc [chemsrc.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

An In-depth Technical Guide to the Chemical Stability and Storage of 2-Picoline-N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2-Picoline-N-oxide (CAS No. 931-19-1). The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work. This guide covers known stability information, incompatibilities, and detailed experimental protocols for stability and hygroscopicity testing.

Chemical Stability Profile

This compound is a colorless to light yellow crystalline solid that is generally stable at room temperature when stored in a tightly sealed container under normal conditions.[1] However, its stability is significantly influenced by its hygroscopic nature and reactivity with certain substances.

General Stability and Hygroscopicity

This compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This absorption of water can impact its physical and chemical properties and is a critical factor to consider during handling and storage. Due to its hygroscopic nature, it is imperative to store the compound under dry conditions, and some suppliers recommend storage under an inert gas.

Incompatibilities and Reactivity

To maintain the integrity of this compound, contact with the following substances should be avoided:

-

Moisture and Water: As a hygroscopic compound, exposure to moisture and water should be minimized to prevent potential degradation.[1]

-

Acids: Incompatible with acidic conditions.[1]

-

Acid Chlorides and Anhydrides: Reacts with acid chlorides and acid anhydrides.[1]

-

Chloroformates: Incompatible with chloroformates.[1]

Decomposition

Under thermal stress, such as in a fire, this compound can decompose to produce hazardous gases and vapors, including:

-

Nitrogen oxides (NOx)[1]

-

Carbon monoxide (CO)[1]

-

Carbon dioxide (CO2)[1]

-

Irritating and toxic fumes and gases[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the quality and stability of this compound. The following table summarizes the recommended storage conditions based on available data.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool, dry place. Some suppliers recommend refrigeration at 0-8 °C. | [3] |

| Atmosphere | Store in a well-ventilated area. For long-term storage, consider storing under an inert gas. | [1] |

| Container | Keep in a tightly closed container to protect from moisture and air. | [1] |

| Light | While specific data on photosensitivity is limited, as a general precaution for chemical reagents, storage in a dark place is advisable. | |

| Moisture | Store protected from moisture due to its hygroscopic nature. | [1] |

Experimental Protocols for Stability Assessment

To provide a comprehensive understanding of the stability of this compound, the following experimental protocols are outlined. These are based on established guidelines for forced degradation studies from the International Council for Harmonisation (ICH).

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact this compound from its degradation products. The following is a proposed starting method that would require validation.

| Parameter | Proposed Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a high aqueous percentage and gradually increase the organic phase to elute more non-polar degradants. A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 20 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 262 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. |

-

Acid Hydrolysis:

-

To 1 mL of the this compound stock solution, add 1 mL of 0.1 N HCl.

-

Incubate the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

-

Dilute with the mobile phase to an appropriate concentration and analyze by HPLC.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

-

Incubate at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 N HCl.

-

Dilute with the mobile phase and analyze by HPLC.

-

-

Neutral Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of purified water.

-

Incubate at 60 °C for 24 hours.

-

At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

-

Place a solid sample of this compound in a thermostatically controlled oven at 80 °C for 48 hours.

-

At specified time points, withdraw a sample, dissolve it in the solvent used for the stock solution to the target concentration, and analyze by HPLC.

-

For degradation in solution, incubate the stock solution at 80 °C and analyze at time points.

-

Expose a solution of this compound (e.g., 1 mg/mL) in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Prepare a control sample by wrapping the container in aluminum foil to protect it from light and place it alongside the test sample.

-

At a specified time point, analyze both the exposed and control samples by HPLC.

Hygroscopicity Testing

This protocol determines the extent to which this compound absorbs moisture.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a tared, suitable container.

-

Drying: Dry the sample to a constant weight in a vacuum oven at 40 °C to establish a baseline dry weight.

-

Equilibration: Place the container with the dried sample in a controlled humidity chamber set at 25 °C and 80% relative humidity.

-

Weight Measurement: After 24 hours, remove the sample and immediately re-weigh it.

-

Calculation: Calculate the percentage of weight gain as follows: % Weight Gain = [(Weight after humidity exposure - Dry weight) / Dry weight] x 100

-

Classification: The hygroscopicity can be classified based on the percentage of weight gain according to pharmacopeial standards (e.g., European Pharmacopoeia).

Visualizations

The following diagrams illustrate key workflows and potential chemical pathways relevant to the stability of this compound.

Caption: Workflow for a Forced Degradation Study of this compound.

Caption: Potential Degradation Pathways for this compound.

References

- 1. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. This compound | 931-19-1 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Intensified sonochemical degradation of 2-Picoline in combination with advanced oxidizing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amiscientific.com [amiscientific.com]

An In-depth Technical Guide to 2-Picoline-N-oxide and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Picoline-N-oxide, a versatile heterocyclic compound widely utilized in chemical synthesis and research. This document details its chemical identity, physicochemical properties, key chemical transformations, and applications, with a focus on providing practical information for laboratory and development settings.

Chemical Identity and Synonyms

This compound is an organic compound derived from pyridine (B92270). It is also known by several other names in scientific literature and chemical catalogs. Establishing a clear understanding of these synonyms is crucial for effective literature searches and chemical procurement.

Common Synonyms:

The compound is structurally characterized by a pyridine ring with a methyl group at the 2-position and an oxygen atom bonded to the nitrogen atom.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and experimental design. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₇NO | [2][4] |

| Molecular Weight | 109.13 g/mol | [2][4] |

| CAS Number | 931-19-1 | [2] |

| Appearance | White to light yellow crystalline solid or powder | [1][5] |

| Melting Point | 41-45 °C | [5] |

| Boiling Point | 259-261 °C | [6] |

| pKa (of conjugate acid) | 1.029 | [6] |

| Solubility in Water | Very soluble | [6][7] |

Spectroscopic Data:

| Spectroscopic Technique | Key Peaks / Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.5 (s, 3H, -CH₃), ~7.2-7.4 (m, 3H, Ar-H), ~8.3 (d, 1H, Ar-H) | |

| ¹³C NMR (CDCl₃) | δ ~17.3, 123.2, 125.5, 126.1, 138.8, 148.5 | |

| Infrared (IR) | The IR spectrum shows characteristic peaks for C-H, C=C, C=N, and N-O stretching and bending vibrations. | [8] |

| Mass Spectrometry (MS) | The molecular ion peak (M+) is expected at m/z = 109. A significant fragment is often observed at m/z = 93, corresponding to the loss of an oxygen atom ([M-O]⁺). |

Key Chemical Transformations

This compound is a valuable synthetic intermediate due to its reactivity, which differs significantly from that of 2-picoline itself. The N-oxide group activates the pyridine ring and the methyl group for various transformations.

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 2-picoline. Various oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a widely used system.

The Boekelheide Rearrangement

A cornerstone of this compound chemistry is the Boekelheide rearrangement.[9] This reaction involves the treatment of this compound with an acylating agent, such as acetic anhydride (B1165640), to yield a 2-acetoxymethylpyridine, which can then be hydrolyzed to 2-pyridylmethanol.[9] This rearrangement is a powerful tool for the functionalization of the methyl group.[9]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.

Synthesis of this compound from 2-Picoline

Materials:

-

2-Picoline

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Sodium Bicarbonate (saturated solution)

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, heat the reaction mixture at 70-80°C for several hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous solution with dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or recrystallization.

Boekelheide Rearrangement of this compound

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Hydroxide (B78521) solution (e.g., 1 M)

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound in acetic anhydride.

-

Heat the mixture to reflux (approximately 140°C) and maintain for several hours.[9] Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully quench the excess acetic anhydride by slowly adding water.

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain crude 2-acetoxymethylpyridine.

-

For hydrolysis to 2-pyridylmethanol, the crude acetate (B1210297) can be refluxed with aqueous acid or base, followed by neutralization and extraction.

Applications in Research and Development

This compound and its derivatives are pivotal in various fields of chemical research and industrial applications.

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The functionalized pyridine core is a common motif in many drug molecules.[4]

-

Agrochemicals: It is used in the development of new pesticides and herbicides.[4]

-

Coordination Chemistry: The N-oxide group can act as a ligand for metal ions, making it useful in the design of catalysts and materials with specific electronic and steric properties.[4]

-

Proteomics Research: Although direct modulation of signaling pathways by this compound is not well-documented, its derivatives are used as ligands for metal-based probes and affinity resins for the separation and identification of proteins.

Generalized Workflow for Ligand Application

The ability of the N-oxide and the pyridine nitrogen to coordinate with metal ions allows for the use of this compound derivatives in applications such as affinity chromatography for protein purification. A generalized workflow is depicted below.

Conclusion

This compound, along with its various synonyms, is a chemical compound of significant interest to researchers and developers in the chemical and pharmaceutical industries. Its unique reactivity, particularly the ability to undergo the Boekelheide rearrangement, makes it an invaluable building block for the synthesis of complex molecules. This guide has provided a detailed overview of its properties, synthesis, and key reactions, offering a solid foundation for its safe and effective use in a laboratory setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Pyridine, 2-methyl-, 1-oxide [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 931-19-1 [chemicalbook.com]

- 6. This compound(931-19-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Picoline N-oxide, 98% | Fisher Scientific [fishersci.ca]

- 8. This compound(931-19-1) IR Spectrum [chemicalbook.com]

- 9. Boekelheide reaction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Early Research and Discovery of Picoline N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picoline N-oxides, the N-oxidized derivatives of methylpyridines (picolines), represent a cornerstone in heterocyclic chemistry. Their discovery in the early 20th century opened new avenues for the functionalization of the pyridine (B92270) ring, a scaffold of immense importance in medicinal and materials chemistry. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, activating it for reactions that are otherwise difficult or impossible. This technical guide delves into the foundational research that led to the discovery and initial understanding of picoline N-oxides, providing detailed experimental protocols from the pioneering literature and a comprehensive overview of their early-known chemical transformations.

The Dawn of Pyridine N-Oxide Chemistry: Meisenheimer's Pioneering Work

The journey into the world of pyridine N-oxides began with the seminal work of German chemist Jakob Meisenheimer. In 1926, he reported the first synthesis of the parent compound, pyridine-N-oxide, by treating pyridine with peroxybenzoic acid.[1] This discovery laid the groundwork for the subsequent exploration of the N-oxidation of substituted pyridines, including the picolines.

Early Synthetic Methodologies for Picoline N-Oxides

Following Meisenheimer's discovery, the primary method for the synthesis of picoline N-oxides in the early 20th century was the direct oxidation of the corresponding picoline isomer. The most commonly employed oxidizing agent in this era was a mixture of hydrogen peroxide and glacial acetic acid, which generates peracetic acid in situ.

Quantitative Data on the Synthesis of Picoline N-Oxides

The following table summarizes the quantitative data from early 20th-century publications on the synthesis of the three isomers of picoline N-oxide.

| Picoline Isomer | Starting Material | Oxidizing Agent | Solvent | Yield (%) | Melting Point (°C) | Boiling Point (°C/mmHg) | Reference |

| 2-Picoline N-oxide | 2-Picoline | 30% Hydrogen Peroxide | Glacial Acetic Acid | 75-80 | 49-51 | 124-125/15 | [2] |

| 3-Picoline N-oxide | 3-Picoline | 30% Hydrogen Peroxide | Glacial Acetic Acid | 73-77 | 36-38 | 135-136/15 | [3] |

| 4-Picoline N-oxide | 4-Picoline | 30% Hydrogen Peroxide | Glacial Acetic Acid | 80-85 | 182-185 | - | [4] |

Detailed Experimental Protocols from Early Literature

The following are detailed experimental procedures for the synthesis of picoline N-oxides, adapted from the early 20th-century chemical literature.

Synthesis of 2-Picoline N-Oxide

This procedure is adapted from the work of Boekelheide and Linn (1954).[2]

Experimental Protocol:

-

A solution of 93.1 g (1.0 mole) of 2-picoline in 300 ml of glacial acetic acid is prepared in a 1-liter, three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a thermometer.

-

The solution is heated to 60-70°C in a water bath.

-

To the heated solution, 113 g (1.0 mole) of 30% hydrogen peroxide is added dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature between 70-80°C.

-

After the addition is complete, the reaction mixture is heated at 80°C for an additional 3 hours.

-

The acetic acid and water are then removed by distillation under reduced pressure.

-

The residual oil is made alkaline with a saturated solution of sodium carbonate.

-

The mixture is then extracted with several portions of chloroform (B151607).

-

The combined chloroform extracts are dried over anhydrous magnesium sulfate.

-

The chloroform is removed by distillation, and the remaining oil is distilled under reduced pressure to yield 2-picoline N-oxide.

Yield: 75-80% Boiling Point: 124-125°C at 15 mmHg

Synthesis of 3-Picoline N-Oxide

This procedure is based on the method described in Organic Syntheses for the preparation of 3-methylpyridine-1-oxide.[3]

Experimental Protocol:

-

In a suitable flask, 186.2 g (2.0 moles) of 3-picoline is dissolved in 600 ml of glacial acetic acid.

-

The solution is heated to 70-75°C.

-

With stirring, 226 g (2.0 moles) of 30% hydrogen peroxide is added at a rate that maintains the reaction temperature at 70-75°C.

-

After the addition is complete, the mixture is stirred at this temperature for an additional 4 hours.

-

The reaction mixture is then concentrated under reduced pressure to remove the bulk of the acetic acid and water.

-

The residue is cooled and neutralized with a concentrated solution of sodium hydroxide.

-

The neutralized mixture is extracted with chloroform.

-

The chloroform extracts are combined, dried, and the solvent is evaporated.

-

The resulting 3-picoline N-oxide is purified by vacuum distillation.

Yield: 73-77% Boiling Point: 135-136°C at 15 mmHg

Synthesis of 4-Picoline N-Oxide

A general procedure for the N-oxidation of pyridines using hydrogen peroxide in acetic acid is well-established in early literature. The synthesis of 4-picoline N-oxide follows this general methodology.

Experimental Protocol:

-

To a solution of 93.1 g (1.0 mole) of 4-picoline in 250 ml of glacial acetic acid, 113 g (1.0 mole) of 30% hydrogen peroxide is added portion-wise.

-

The reaction mixture is heated at 70-80°C for 3 hours.

-

The excess acetic acid is removed by distillation in vacuo.

-

The residue is dissolved in a small amount of water and neutralized with solid potassium carbonate.

-

The mixture is then extracted with hot benzene (B151609).

-

The benzene extracts are dried over anhydrous potassium carbonate.

-

Upon cooling, 4-picoline N-oxide crystallizes from the benzene solution.

Yield: 80-85% Melting Point: 182-185°C

Key Early Reactions of Picoline N-Oxides

The discovery of picoline N-oxides was quickly followed by investigations into their reactivity, which revealed their utility in directing substitution onto the pyridine ring.

The Boekelheide Rearrangement

A significant early discovery in the chemistry of picoline N-oxides was the Boekelheide rearrangement, first reported by Virgil Boekelheide and W. J. Linn in 1954.[2][5] This reaction involves the treatment of an α-picoline N-oxide (2-methylpyridine N-oxide) with acetic anhydride (B1165640) to yield the corresponding 2-acetoxymethylpyridine. Subsequent hydrolysis provides 2-hydroxymethylpyridine. This reaction provided a novel method for the functionalization of the methyl group of 2-picoline.

This procedure is adapted from the original 1954 publication by Boekelheide and Linn.[2]

-

A mixture of 10.9 g (0.1 mole) of 2-picoline N-oxide and 30.6 g (0.3 mole) of acetic anhydride is heated at reflux for 2 hours.

-

The excess acetic anhydride is removed by distillation under reduced pressure.

-

The residue is then distilled to give 2-acetoxymethylpyridine.

-

For hydrolysis, the resulting ester is refluxed with a 10% aqueous solution of hydrochloric acid for 2 hours.

-

The solution is then made basic with sodium carbonate and extracted with ether.

-

The ether extract is dried, and the solvent is evaporated to give 2-hydroxymethylpyridine.

Yield of 2-acetoxymethylpyridine: 78% Boiling Point of 2-acetoxymethylpyridine: 110-112°C at 15 mmHg

Visualization of Synthetic Pathways

General Synthesis of Picoline N-Oxides

Caption: General workflow for the synthesis of picoline N-oxides.

The Boekelheide Rearrangement Workflow

Caption: The Boekelheide rearrangement of 2-picoline N-oxide.

Conclusion

The early research into picoline N-oxides, from their initial synthesis to the discovery of key reactions like the Boekelheide rearrangement, laid a critical foundation for the development of modern heterocyclic chemistry. The ability to activate the pyridine ring through N-oxidation provided chemists with a powerful tool for the synthesis of a vast array of functionalized molecules with applications in pharmaceuticals, agrochemicals, and materials science. The detailed experimental protocols from this era, though seemingly rudimentary by today's standards, are a testament to the ingenuity of early 20th-century chemists and remain fundamentally relevant to the synthesis of these important heterocyclic compounds.

References

Methodological & Application

Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloromethylpyridine from 2-picoline-N-oxide. 2-Chloromethylpyridine is a critical building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide outlines two primary synthetic routes utilizing different chlorinating agents: phosphoryl chloride (POCl₃) and phosgene (B1210022) (COCl₂). While the phosphoryl chloride method offers significantly higher conversion and selectivity, a detailed protocol for the phosgene-based synthesis is also provided for comparative purposes. This document includes comprehensive experimental procedures, tabulated data for easy comparison of reaction parameters, a proposed reaction mechanism, and essential safety information.

Introduction

2-Chloromethylpyridine is a versatile reagent in organic synthesis, primarily used for the introduction of a pyridylmethyl moiety. Its synthesis from this compound is a common and effective transformation. The reaction proceeds via the activation of the N-oxide by a chlorinating agent, followed by a rearrangement and subsequent chlorination. The choice of chlorinating agent significantly impacts the reaction's efficiency and selectivity. This document details the highly efficient synthesis using phosphoryl chloride and an alternative method using phosgene.

Comparative Synthesis Data

The following table summarizes the quantitative data for the two primary synthetic methods for producing 2-chloromethylpyridine from this compound.

| Parameter | Phosphoryl Chloride Method | Phosgene Method |

| Chlorinating Agent | Phosphoryl chloride (POCl₃) | Phosgene (COCl₂) |

| Base | Triethylamine (B128534) (Et₃N) | Triethylamine (Et₃N) |

| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature | 5 °C to 25 °C |

| Conversion of this compound | ~90%[1] | 55%[2] |

| Selectivity for 2-Chloromethylpyridine | ~98%[1] | 28%[2] |

| Reaction Time | Not explicitly stated, likely a few hours | ~1 hour[2] |

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethylpyridine using Phosphoryl Chloride (High-Yield Method)

This protocol is based on the highly efficient method reported by Ash and Pews, which achieves high conversion and selectivity.[1]

Materials:

-

This compound

-

Phosphoryl chloride (POCl₃), freshly distilled

-

Triethylamine (Et₃N), dried over KOH

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Addition of Triethylamine: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Phosphoryl Chloride: Add freshly distilled phosphoryl chloride (1.1 eq), diluted with anhydrous dichloromethane, dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-chloromethylpyridine. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 2-Chloromethylpyridine using Phosgene

This protocol is adapted from a patented procedure and results in a lower yield compared to the phosphoryl chloride method.[2]

Materials:

-

This compound

-

Phosgene (20% solution in toluene (B28343) or generated in situ)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a stirred solution of 10.9 g (0.1 mol) of this compound in 10 mL of methylene (B1212753) chloride, add dropwise a solution of 9.8 g (0.1 mol) of phosgene in 83 g of methylene chloride at 25 °C.[2]

-

Cooling: Upon completion of the addition, cool the solution to 5 °C.[2]

-

Addition of Base: To the resulting solution, add dropwise a solution of 10.1 g (0.1 mol) of triethylamine in 74 g of methylene chloride.[2]

-

Reaction: Stir the reaction mixture for approximately 15 minutes to one hour.[2]

-

Work-up: Make the reaction mixture basic by adding an aqueous base such as sodium or potassium bicarbonate.[2]

-

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer thoroughly with a solvent to remove any organic material.[2]

-

Purification: Combine the organic extracts and concentrate under reduced pressure to obtain the product. The product can be further purified by distillation.

Proposed Reaction Mechanism

The synthesis of 2-chloromethylpyridine from this compound with phosphoryl chloride is believed to proceed through a mechanism analogous to the Boekelheide rearrangement. The proposed pathway is as follows:

Caption: Proposed reaction mechanism for the synthesis of 2-chloromethylpyridine.

-